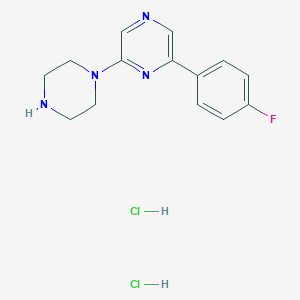

![molecular formula C17H22N6 B6456845 2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549041-70-3](/img/structure/B6456845.png)

2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds . They are also reported to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various synthetic approaches . These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is diverse and complex. They are classified according to the type of bond linking the substituent to the core heterocycle .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are diverse and complex. For example, a Diels–Alder reaction between key intermediates can lead to the formation of correspondent compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives vary widely. For example, one derivative, ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, is a yellow solid with a melting point of 210–211 °C .

Mecanismo De Acción

The exact mechanism of action of CPPD is not fully understood, though it is believed that it works by modulating the activity of certain enzymes and receptors. It has been shown to interact with several different types of enzymes, including cytochrome P450 enzymes, as well as several different types of receptors, including G-protein coupled receptors. Additionally, it is believed to interact with certain hormones and neurotransmitters, as well as certain proteins.

Biochemical and Physiological Effects

CPPD has been found to possess several unique biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes, as well as an inhibitory effect on the activity of certain receptors, such as G-protein coupled receptors. Additionally, it has been found to have an inhibitory effect on the activity of certain hormones and neurotransmitters, as well as an inhibitory effect on the activity of certain proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPPD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is not commercially available. Additionally, it has been found to possess several unique biochemical and physiological effects, making it a useful tool for research in the fields of biochemistry and physiology. However, it is important to note that CPPD is not approved for human use and should only be used for strictly laboratory purposes.

Direcciones Futuras

There are several potential future directions for research involving CPPD. One potential direction is to further investigate its mechanism of action and its ability to modulate the activity of certain enzymes and receptors. Additionally, further research could be conducted to explore its potential therapeutic uses in the treatment of certain diseases and conditions. Additionally, further research could be conducted to explore its ability to interact with certain hormones and neurotransmitters, as well as its ability to interact with certain proteins. Finally, further research could be conducted to explore its potential applications in drug development and drug delivery.

Métodos De Síntesis

The synthesis of CPPD is relatively straightforward, though it is important to note that it is not commercially available. CPPD is synthesized from 4-methylpiperazine and 2-cyclopropyl-4,5-dimethyl-6-pyrimidinol. The reaction involves the condensation of 4-methylpiperazine and 2-cyclopropyl-4,5-dimethyl-6-pyrimidinol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of around 100°C for about two hours. The resulting product is a white crystalline solid with a melting point of around 200°C.

Aplicaciones Científicas De Investigación

CPPD has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. It has been used to study the effects of certain drugs on the central nervous system, as well as its ability to modulate the activity of certain enzymes and receptors. Additionally, it has been used in studies of its ability to modulate the activity of certain hormones and neurotransmitters, as well as its ability to interact with certain proteins.

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopropyl-4,5-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6/c1-12-13(2)20-15(14-4-5-14)21-16(12)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h3,6-7,14H,4-5,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIYADJXOPYVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

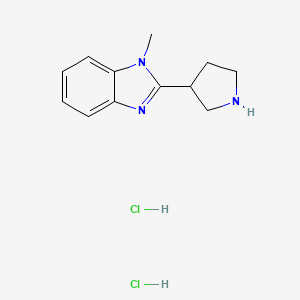

![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)

![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)

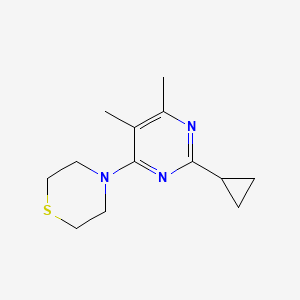

![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)

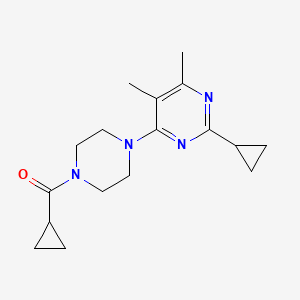

![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)

![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)

![1-methyl-4-{[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6456851.png)

![4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456853.png)

![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)

![4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456860.png)